Cas no 2229668-45-3 (3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol)
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol
- EN300-1778849
- 2229668-45-3
-
- Inchi: 1S/C7H11N3O/c1-2-10-7(4-3-5-11)8-6-9-10/h3-4,6,11H,2,5H2,1H3/b4-3+
- InChI Key: NDWCNJRQAYFCNV-ONEGZZNKSA-N
- SMILES: OC/C=C/C1=NC=NN1CC
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 50.9Ų
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778849-0.05g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 0.05g |
$972.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-0.1g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 0.1g |
$1019.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-0.25g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 0.25g |
$1065.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-0.5g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 0.5g |
$1111.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-1.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-2.5g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 2.5g |
$2268.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-5.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1778849-10.0g |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol |
2229668-45-3 | 10g |
$4974.0 | 2023-06-03 |
3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol
Research Briefing on 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol (CAS: 2229668-45-3)
The compound 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol (CAS: 2229668-45-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol, which serves as a key intermediate in the development of novel heterocyclic compounds. The presence of the 1,2,4-triazole moiety and the propenol side chain provides a scaffold for further functionalization, enabling the creation of diverse derivatives with tailored biological activities. Researchers have employed advanced synthetic methodologies, including click chemistry and palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol exhibits moderate inhibitory effects against a range of enzymes, including kinases and proteases, which are implicated in various disease pathways. Notably, its derivatives have shown promise as potential anticancer agents, with selective cytotoxicity observed in certain cancer cell lines. Further mechanistic studies are underway to elucidate the molecular targets and pathways involved.
The pharmacokinetic properties of 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol and its derivatives are also under investigation. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable drug-like characteristics, such as reasonable solubility and metabolic stability. However, challenges remain in optimizing bioavailability and minimizing off-target effects, which are critical for advancing these compounds into preclinical development.
In conclusion, 3-(1-ethyl-1H-1,2,4-triazol-5-yl)prop-2-en-1-ol represents a promising scaffold for the design of new therapeutic agents. Ongoing research aims to expand the structural diversity of its derivatives and explore their potential in treating diseases such as cancer, inflammation, and infectious diseases. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
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